4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:
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Formation of Azide Intermediate: : The synthesis begins with the preparation of an azide intermediate. This is usually achieved by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide intermediate.
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Cycloaddition Reaction: : The azide intermediate undergoes a cycloaddition reaction with phenylacetylene in the presence of a copper(I) catalyst
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Amination: : The final step involves the introduction of an amine group at the 5-position of the triazole ring. This can be achieved through various methods, such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl group, converting it to a carboxylic acid or aldehyde.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the triazole ring or other functional groups present in the compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., methyl iodide), Acylating agents (e.g., acetic anhydride)
Major Products Formed
Oxidation: Carboxylic acids, Aldehydes
Reduction: Reduced triazole derivatives
Substitution: Halogenated, alkylated, or acylated derivatives
Scientific Research Applications
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.
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Agriculture: : Triazole compounds are used as fungicides and plant growth regulators. They help protect crops from fungal infections and improve plant growth and yield.
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Materials Science: : The compound is used in the development of advanced materials, such as polymers and coatings. Triazole derivatives enhance the thermal stability, mechanical properties, and chemical resistance of these materials.
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Biological Research: : The compound is used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions. It is also used in the synthesis of bioconjugates for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. This is particularly relevant in its antimicrobial and antifungal activities.
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DNA Intercalation: : The compound can intercalate into DNA, disrupting the replication and transcription processes. This mechanism is important in its anticancer activity.
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Signal Transduction Modulation: : The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins. This affects cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
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4-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole: : This compound lacks the amine group at the 5-position, which may affect its biological activity and chemical reactivity.
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1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: : This compound has a carboxylic acid group instead of a methylphenyl group, leading to different chemical properties and applications.
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4-(4-methylphenyl)-1H-1,2,3-triazole-5-thiol:
By comparing these compounds, the unique structural features and functional groups of this compound can be appreciated, along with their impact on its chemical and biological properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-7-9-12(10-8-11)14-15(16)19(18-17-14)13-5-3-2-4-6-13/h2-10H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSYOSDHWWYQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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